molecular formula C6H5Cl2N3O B1294850 2,6-Dichloroisonicotinohydrazide CAS No. 57803-51-7

2,6-Dichloroisonicotinohydrazide

Cat. No. B1294850
CAS RN: 57803-51-7
M. Wt: 206.03 g/mol
InChI Key: QZTMHCLQBRFNOF-UHFFFAOYSA-N
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Description

2,6-Dichloroisonicotinohydrazide is a chemical compound with the molecular formula C6H5Cl2N3O and a molecular weight of 206.03 . It is a white solid at room temperature .


Synthesis Analysis

The synthesis of 2,6-Dichloroisonicotinohydrazide involves several stages. One method involves the chlorination reaction of 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250°C . Another method involves the preparation of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids .


Molecular Structure Analysis

The InChI code for 2,6-Dichloroisonicotinohydrazide is 1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12) .


Physical And Chemical Properties Analysis

2,6-Dichloroisonicotinohydrazide is a white solid at room temperature .

Scientific Research Applications

Scientific Field: Agriculture, specifically plant disease control .

Methods of Application or Experimental Procedures: The preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinohydrazide were tested . These substances were evaluated as potential inducers of plants’ natural immune system . The tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

The compound “2,6-Dichloroisonicotinic acid (INA)” was first discovered as a synthetic inducer of plant resistance against bacteria and fungi . In field conditions, the application of INA increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

The compound “2,6-Dichloroisonicotinic acid (INA)” was first discovered as a synthetic inducer of plant resistance against bacteria and fungi . In field conditions, the application of INA increased the resistance of pepper, pear, and rice to diseases caused by pathogens .

Safety And Hazards

The safety information for 2,6-Dichloroisonicotinohydrazide indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

One of the future directions for 2,6-Dichloroisonicotinohydrazide is its potential use in agriculture. A study discusses the preparation, characterization, phytotoxicity, and plant resistance induction efficacy of 28 ester derivatives of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids as potential inducers of plants’ natural immune system .

properties

IUPAC Name

2,6-dichloropyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O/c7-4-1-3(6(12)11-9)2-5(8)10-4/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTMHCLQBRFNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206511
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroisonicotinohydrazide

CAS RN

57803-51-7
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057803517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonicotinic acid, 2,6-dichloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10206511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wang, F Xu, G Yu, J Shi, C Li, A Dai, Z Liu… - Chemistry Central …, 2017 - Springer
Background The diacylhydrazine derivatives have attracted considerable attention in recently years due to their simple structure, low toxicity, and high insecticidal selectivity. As well as 3…
Number of citations: 19 link.springer.com

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